amino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbam CAS No. 159005-61-5](/img/no-structure.png)

[(1S,2R)-3-[[(4-Aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbam

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

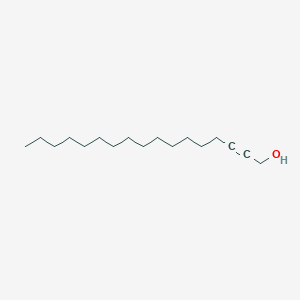

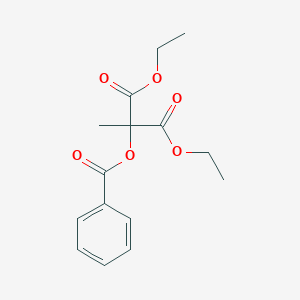

This compound is also known as Amprenavir . It is a second-generation drug derived from hydroxyethylamine sulfonamide . The empirical formula is C25H35N3O6S and it has a molecular weight of 505.63 .

Synthesis Analysis

The synthesis of compounds similar to this often involves complex reactions including nucleophilic attacks, Michael addition, and intramolecular reactions to construct the desired frameworks. For example, carbamates or sulfonamides have shown to regioselectively attack 2-propynyl-allyl hybrid cations, leading to conjugated aminohex-4-en-2-ynoates through an amino-Michael reaction, resulting in pyrrole frameworks in a one-pot process.

Molecular Structure Analysis

The molecular structure of compounds containing sulfonamide groups can be complex, with the possibility of multiple functional groups contributing to their activity. These structures can be analyzed through various spectroscopic methods including nuclear magnetic resonance (NMR) to determine the regio- and stereochemistry of the molecule, essential for understanding its chemical behavior and interactions.

Chemical Reactions Analysis

The chemical properties of sulfonamides and carbamates are characterized by their reactions. For instance, the ability of sulfonamides to undergo specific reactions that lead to the synthesis of compounds with potential GABAB receptor antagonistic activity. These reactions are crucial for the development of compounds with targeted biological activities.

科学的研究の応用

Application in Drug Metabolism

One study explored the application of biocatalysis to drug metabolism, specifically focusing on the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This approach facilitated the production of milligram quantities of several metabolites for structural characterization, offering a novel pathway to study drug metabolism and the effects of molecular modifications on biological activity (Zmijewski et al., 2006).

Modifications of Carbamates

Another aspect of scientific research involving carbamates, which are chemically related to the core structure of interest, involves their biological and nonbiological modifications. Studies have shown that methylcarbamate insecticides undergo various modifications such as hydrolysis, oxidation, dealkylation, and conjugation in different biological systems, forming metabolites that are crucial for understanding the environmental and biological impact of these compounds (Knaak, 1971).

Synthesis of 2-Amino Alcohol Derivatives

Research on the synthesis of syn 2-amino alcohol derivatives from enantiopure E-γ-hydroxy-α,β-unsaturated phenyl sulfones showcases the importance of precise chemical reactions in creating molecules with potential pharmacological applications. This work highlights the significance of intramolecular carbamate cyclization for producing optically pure compounds, which could be pivotal in the development of new drugs (Blas et al., 1994).

Environmental Degradation of Sulfonamides

A study on the environmental degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 uncovered a novel pathway involving ipso-hydroxylation followed by fragmentation. This mechanism, leading to the breakdown of sulfonamide antibiotics, underscores the complexity of environmental interactions and the potential for microbial strategies in mitigating antibiotic resistance (Ricken et al., 2013).

作用機序

特性

| { "Design of Synthesis Pathway": "The synthesis pathway for the compound [(1S,2R)-3-[[(4-Aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbam involves several steps. The starting materials are commercially available and can be easily synthesized. The overall synthesis pathway is a multi-step process that involves the protection and deprotection of functional groups, as well as several coupling reactions.", "Starting Materials": ["4-Aminobenzenesulfonamide", "2-Methylpropan-1-ol", "1-Phenyl-2-bromoethane", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Diethyl ether", "Chloroform", "N,N-Dimethylformamide", "N,N-Diisopropylethylamine", "N-Hydroxysuccinimide", "1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide", "Triethylamine", "Carbonyldiimidazole", "Ethyl acetate", "Methanol", "Acetic acid", "Water"], "Reaction": ["Step 1: Protection of amine group of 4-Aminobenzenesulfonamide with tert-butoxycarbonyl (Boc) group using Boc anhydride and diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF) solvent.", "Step 2: Protection of hydroxyl group of 2-Methylpropan-1-ol with tert-butyldimethylsilyl (TBDMS) group using TBDMS chloride and imidazole in dichloromethane (DCM) solvent.", "Step 3: Deprotection of Boc group of 4-Aminobenzenesulfonamide using 50% trifluoroacetic acid (TFA) in DCM solvent.", "Step 4: Coupling of deprotected 4-Aminobenzenesulfonamide with protected 2-Methylpropan-1-ol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in DMF solvent.", "Step 5: Deprotection of TBDMS group of protected 2-Methylpropan-1-ol using 1 M hydrochloric acid (HCl) in dioxane solvent.", "Step 6: Protection of hydroxyl group of 1-Phenyl-2-bromoethane with TBDMS group using TBDMS chloride and imidazole in DCM solvent.", "Step 7: Deprotection of TBDMS group of protected 1-Phenyl-2-bromoethane using 1 M hydrochloric acid (HCl) in dioxane solvent.", "Step 8: Coupling of deprotected 1-Phenyl-2-bromoethane with intermediate product from step 4 using palladium(II) acetate and triphenylphosphine in DCM solvent.", "Step 9: Deprotection of hydroxyl group of intermediate product from step 8 using 1 M hydrochloric acid (HCl) in dioxane solvent.", "Step 10: Coupling of deprotected intermediate product from step 9 with N,N'-Carbonyldiimidazole (CDI) in DMF solvent to form final product [(1S,2R)-3-[[(4-Aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbam.", "Step 11: Purification of final product using column chromatography with ethyl acetate and methanol as eluent.", "Step 12: Characterization of final product using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) and mass spectrometry (MS)."] } | |

CAS番号 |

159005-61-5 |

分子式 |

C₂₈H₃₅N₃O₅S |

分子量 |

525.66 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。